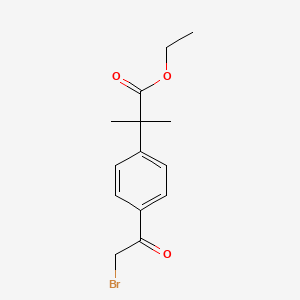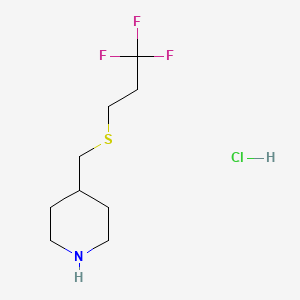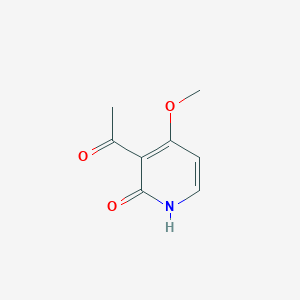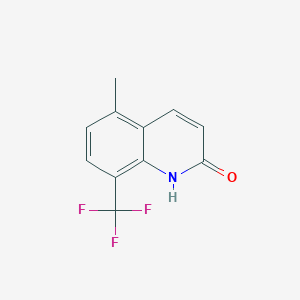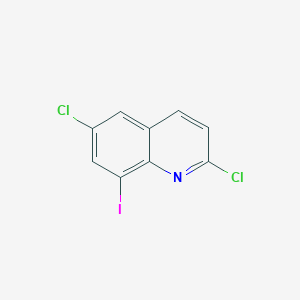
2,6-Dichloro-8-iodoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2IN. It is a derivative of quinoline, characterized by the presence of chlorine atoms at positions 2 and 6, and an iodine atom at position 8 on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-8-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct iodination of 2,6-dichloroquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
化学反应分析
Types of Reactions: 2,6-Dichloro-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated quinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: DDQ in the presence of protic acids is a typical oxidizing system.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a common method.
Major Products:
- Substitution reactions can yield various functionalized quinolines.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dehalogenated quinoline derivatives .
科学研究应用
2,6-Dichloro-8-iodoquinoline has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,6-Dichloro-8-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the quinoline ring enhance its ability to form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
2,6-Dichloroquinoline: Lacks the iodine atom at position 8, making it less reactive in certain substitution reactions.
8-Iodoquinoline: Lacks the chlorine atoms at positions 2 and 6, affecting its chemical reactivity and biological activity.
Fluoroquinolines: These compounds have fluorine atoms instead of chlorine or iodine, leading to different chemical and biological properties
Uniqueness: 2,6-Dichloro-8-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and biological activities. The combination of these halogens allows for versatile chemical modifications and enhances the compound’s potential in various applications .
属性
IUPAC Name |
2,6-dichloro-8-iodoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZUINRZHBNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Cl)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
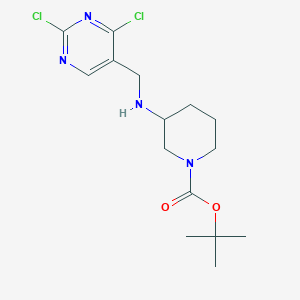
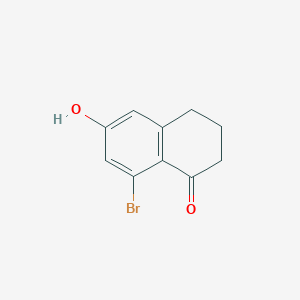
![2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8224215.png)
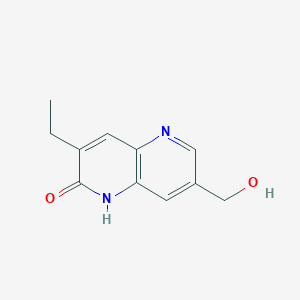
![6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8224235.png)
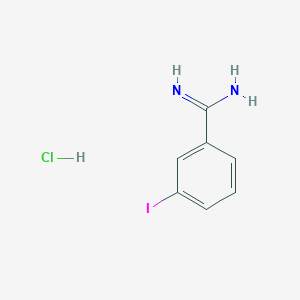
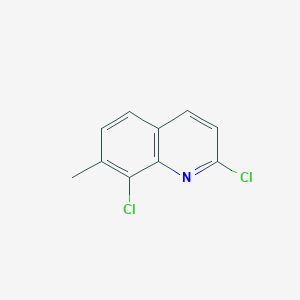
![2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol](/img/structure/B8224260.png)
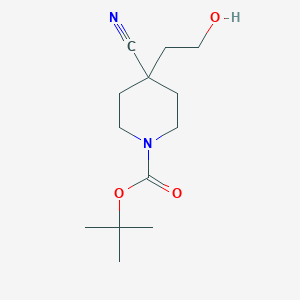
![4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8224270.png)
